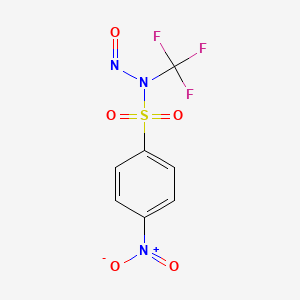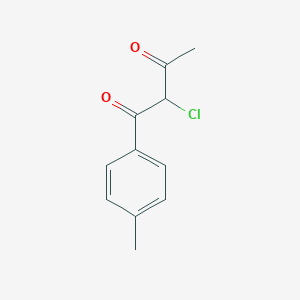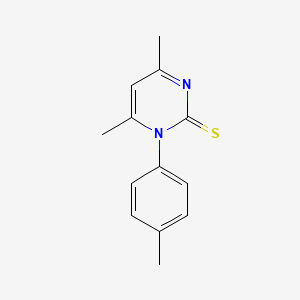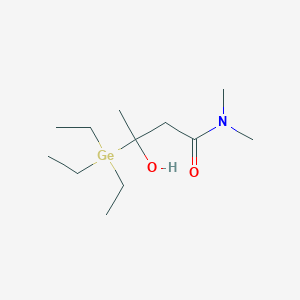
N-(3,6-Dimethylhept-5-EN-2-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,6-Dimethylhept-5-EN-2-ylidene)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a heptene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-Dimethylhept-5-EN-2-ylidene)hydroxylamine typically involves the reaction of 3,6-dimethylhept-5-en-2-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,6-Dimethylhept-5-EN-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydroxylamine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3,6-Dimethylhept-5-EN-2-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3,6-Dimethylhept-5-EN-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Pathways involved may include oxidative stress response and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(pentan-2-ylidene)hydroxylamine
- N-(hexan-2-ylidene)hydroxylamine
- N-(heptan-2-ylidene)hydroxylamine
Uniqueness
N-(3,6-Dimethylhept-5-EN-2-ylidene)hydroxylamine is unique due to its specific structural features, such as the presence of dimethyl groups and a double bond in the heptene backbone. These features may confer distinct chemical reactivity and biological activity compared to other hydroxylamine derivatives.
Propriétés
| 82194-07-8 | |
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
N-(3,6-dimethylhept-5-en-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H17NO/c1-7(2)5-6-8(3)9(4)10-11/h5,8,11H,6H2,1-4H3 |
Clé InChI |
TZPYAUPCIFZVRK-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C(C)C)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)



![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
